molecular formula C20H13N3O2S B3441439 (2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B3441439
M. Wt: 359.4 g/mol
InChI Key: JUFMFTGDNQSDPL-GUSDSWBTSA-N
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Description

The compound (2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic molecule characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a penta-2,4-dienenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric and sulfuric acids.

The final step involves the formation of the penta-2,4-dienenitrile chain, which can be achieved through a Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a nitrile in the presence of a base, such as piperidine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors. Its nitrophenyl group and thiazole ring are particularly important for binding to biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological molecules, while the thiazole ring can interact with metal ions or other electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile: Unique due to its combination of a nitrophenyl group, thiazole ring, and penta-2,4-dienenitrile chain.

    Bis(2-ethylhexyl) terephthalate: Similar in terms of having a complex structure but differs in its applications and chemical properties.

    Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used in different contexts, such as antimicrobial agents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c21-13-17(8-4-7-15-5-2-1-3-6-15)20-22-19(14-26-20)16-9-11-18(12-10-16)23(24)25/h1-12,14H/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFMFTGDNQSDPL-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Reactant of Route 6
(2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

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